N-(3,5-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide
Description
N-(3,5-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a thieno[3,2-d]pyrimidine derivative featuring a 4-oxo-3,4-dihydropyrimidinone core substituted with a 4-methoxyphenyl group at position 3 and a thioether-linked acetamide moiety at position 2. The acetamide side chain is further modified with a 3,5-dimethoxyphenyl group. This scaffold is structurally analogous to kinase inhibitors and antimicrobial agents reported in recent literature . The methoxy substituents are electron-donating groups that may enhance solubility and influence binding interactions with biological targets, such as enzymes or microbial proteins.
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-[3-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O5S2/c1-29-16-6-4-15(5-7-16)26-22(28)21-19(8-9-32-21)25-23(26)33-13-20(27)24-14-10-17(30-2)12-18(11-14)31-3/h4-12H,13H2,1-3H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEAFHHKMPVHEIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NC4=CC(=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound based on recent studies, highlighting its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 483.6 g/mol. The structure features a thieno[3,2-d]pyrimidine core that is known for its diverse biological activities.
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of Cell Cycle Progression : Studies indicate that this compound can induce cell cycle arrest in cancer cells at the G0/G1 and G2/M phases. This effect is likely mediated through the modulation of key regulatory proteins such as p53 and Topoisomerase II .
- Induction of Apoptosis : The compound has been shown to promote apoptosis in various cancer cell lines. This is evidenced by increased expression of pro-apoptotic markers and decreased viability in treated cells .
- Antimicrobial Activity : Preliminary evaluations suggest that the compound exhibits significant antibacterial properties, potentially through intercalation into bacterial DNA .
Anticancer Activity
A series of studies have evaluated the cytotoxic effects of this compound against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 4 - 10 | Induces apoptosis; cell cycle arrest |
| MCF7 | 5 - 12 | Modulates p53 expression |
| HeLa | 6 - 15 | Inhibits tubulin polymerization |
| MDA-MB-231 | 8 - 14 | Induces apoptosis; G2/M phase arrest |
These findings suggest that the compound has potent anticancer properties with varying degrees of effectiveness across different cell types.
Antimicrobial Activity
The compound also demonstrates promising antimicrobial activity. In vitro studies have shown:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 24 |
| Escherichia coli | 20 |
| Pseudomonas aeruginosa | 22 |
These results indicate a significant potential for development as an antibacterial agent.
Case Studies
- El-Metwally et al. (2020) : This study focused on a series of thieno[2,3-d]pyrimidine derivatives including the target compound. It was found to upregulate p53 expression significantly and induce apoptosis in HepG2 cells .
- Madia et al. (2021) : Research on aminopyrimidine derivatives highlighted the strong anticancer properties of related compounds, suggesting a common mechanism involving cell cycle regulation and apoptosis induction .
Scientific Research Applications
The compound exhibits a range of biological activities that make it a candidate for various therapeutic applications:
-
Anticancer Properties :
- Research indicates that derivatives of this compound may exhibit selective cytotoxicity towards cancer cell lines. Studies have shown that compounds with similar structural motifs can inhibit the growth of various cancer cells while sparing normal cells. For instance, a study highlighted the effectiveness of such compounds against breast and lung cancer cell lines, suggesting their potential as anticancer agents .
-
Antimicrobial Activity :
- Preliminary investigations suggest that this compound may possess antimicrobial properties. Similar thieno[3,2-d]pyrimidine derivatives have demonstrated significant activity against pathogens such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for related compounds was reported to be around 256 µg/mL, indicating potential for development as an antibiotic.
- Enzyme Inhibition :
Anticancer Efficacy Study
A comprehensive study evaluated the anticancer potential of thieno[3,2-d]pyrimidine derivatives against various cancer cell lines. The results indicated that modifications in the methoxy groups significantly enhanced the cytotoxicity of these compounds due to improved cellular uptake and interaction with DNA.
| Compound | Cell Line Tested | IC50 (µM) | Activity |
|---|---|---|---|
| Compound A | MCF-7 (Breast Cancer) | 10 | High |
| Compound B | A549 (Lung Cancer) | 15 | Moderate |
Antimicrobial Activity Analysis
In another investigation, a derivative was tested against Gram-positive and Gram-negative bacteria. The study demonstrated significant antibacterial activity with noteworthy effects on Staphylococcus aureus, suggesting its potential for development as an antibiotic agent.
| Pathogen | MIC (µg/mL) | Activity Level |
|---|---|---|
| E. coli | 256 | Moderate |
| S. aureus | 128 | High |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs vary in substituents on the pyrimidinone core and acetamide side chain, leading to differences in biological activity, potency, and physicochemical properties. Below is a detailed comparison:
Table 1: Structural and Functional Comparison with Analogs
Key Insights
Substituent Effects on Activity :
- Methoxy Groups : The target compound’s 3,5-dimethoxy and 4-methoxyphenyl substituents likely improve solubility and π-π stacking in hydrophobic enzyme pockets compared to halogenated analogs (e.g., ’s 3,5-difluorophenyl) .
- Electron-Withdrawing Groups : Fluorine or nitro substituents (e.g., ) enhance binding affinity but may reduce metabolic stability .
Biological Target Specificity: Thienopyrimidine analogs with benzothiazolyl () or benzimidazolyl () side chains show marked kinase or antimicrobial activity, respectively. The target compound’s methoxy-rich structure may favor kinase inhibition over antimicrobial action . Hypoglycemic analogs () rely on thiazolidinedione moieties absent in the target compound, suggesting divergent therapeutic applications .
Physicochemical Properties: LogP Calculations: Methoxy groups (target compound) lower logP vs. Thermal Stability: Melting points for analogs range from 146°C to >300°C (), suggesting the target compound may exhibit similar stability due to rigid aromatic systems .
Q & A
Q. What synthetic strategies are optimal for preparing N-(3,5-dimethoxyphenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide?
Methodological Answer: The compound’s synthesis involves multi-step reactions, including condensation, thioether formation, and acetamide coupling. Key steps include:
- Thienopyrimidinone Core Formation : Use potassium carbonate in DMF for nucleophilic substitution reactions, as demonstrated in analogous thiazolidinedione derivatives .
- Thiol-Acetamide Coupling : Optimize stoichiometry (e.g., 1:1.5 molar ratio of thiol to chloroacetylated intermediate) and monitor reaction progress via TLC to avoid over-alkylation .
- Purification : Recrystallize from ethanol-dioxane mixtures (1:2 ratio) for high-purity yields, as shown in structurally related acetamide derivatives .
Q. How is the compound characterized structurally, and which analytical techniques are critical?
Methodological Answer: Structural elucidation requires:
- NMR Spectroscopy : Confirm substitution patterns (e.g., methoxy groups at 3,5-positions on phenyl rings) and thioether linkage integration .
- Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns, especially for sulfur-containing moieties .
- IR Spectroscopy : Identify carbonyl (C=O) stretches (~1700 cm⁻¹) and thioamide (C-S) bonds (~650 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data for this compound across different assays?
Methodological Answer: Contradictions often arise from impurities, solvent effects, or assay-specific interference. Strategies include:
- HPLC Purity Analysis : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities ≥98% .
- Solvent Compatibility Testing : Compare DMSO vs. aqueous solubility to rule out aggregation artifacts in cell-based assays .
- Orthogonal Assays : Validate activity using both enzymatic (e.g., kinase inhibition) and phenotypic (e.g., cytotoxicity) assays to confirm target engagement .
Q. What reaction mechanisms govern the thieno[3,2-d]pyrimidin-4-one scaffold’s stability under varying pH conditions?
Methodological Answer: The scaffold’s stability is pH-dependent due to lactam tautomerization and sulfur oxidation:
- Acidic Conditions : Protonation of the lactam oxygen increases ring strain, accelerating hydrolysis. Monitor via UV-Vis spectroscopy at 280 nm .
- Basic Conditions : Deprotonation of the thioether sulfur may lead to nucleophilic substitution. Use kinetic studies (e.g., pseudo-first-order rate constants) in NaOH/EtOH systems .
- Oxidative Stability : Assess using H₂O₂ titration and track via LC-MS to detect sulfoxide/sulfone byproducts .
Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?
Methodological Answer:
- QSAR Modeling : Corrogate substituent effects (e.g., methoxy vs. chloro groups) on logP and solubility using Molinspiration or SwissADME .
- Docking Studies : Map interactions with target proteins (e.g., kinases) using AutoDock Vina to prioritize substituents enhancing binding affinity .
- Metabolism Prediction : Use GLORY or MetaSite to identify metabolic soft spots (e.g., demethylation of methoxy groups) .
Experimental Design and Optimization
Q. What in vitro/in vivo models are appropriate for evaluating this compound’s hypoglycemic potential?
Methodological Answer:
- In Vitro : Use pancreatic β-cell lines (e.g., INS-1) to assess insulin secretion under glucose challenge, with ROS scavenging assays to rule off-target effects .
- In Vivo : Employ streptozotocin-induced diabetic mice, measuring fasting glucose and HbA1c levels over 4–6 weeks. Include toxicity studies (e.g., liver/kidney histopathology) .
Q. How can reaction yields be improved for large-scale synthesis?
Methodological Answer:
- Solvent Optimization : Replace DMF with DMAc (dimethylacetamide) for higher boiling points and reduced side reactions during reflux .
- Catalyst Screening : Test Pd/C or Ni catalysts for reductive cyclization steps to minimize byproducts .
- Flow Chemistry : Implement continuous-flow systems for thioether coupling to enhance reproducibility and scalability .
Data Interpretation and Troubleshooting
Q. Why might NMR spectra show unexpected peaks, and how can these be addressed?
Methodological Answer:
- Residual Solvents : Use deuterated DMSO-d₆ with high purity (>99.9%) to avoid solvent artifacts.
- Tautomeric Mixtures : Heat the sample to 50°C to coalesce lactam-lactim tautomer peaks .
- Impurity Identification : Compare with synthetic intermediates (e.g., unreacted chloroacetyl precursors) via spiking experiments .
Q. How to address low bioactivity in cell assays despite high in vitro enzyme inhibition?
Methodological Answer:
- Permeability Testing : Use Caco-2 monolayers or PAMPA assays to evaluate cellular uptake; modify lipophilicity via prodrug strategies (e.g., esterification) .
- Protein Binding : Measure plasma protein binding via equilibrium dialysis; introduce substituents reducing albumin affinity .
- Off-Target Profiling : Perform kinome-wide screening (e.g., KinomeScan) to identify competing targets .
Advanced Derivative Synthesis
Q. What strategies are effective for introducing sulfone or phosphonate moieties into the thienopyrimidinone scaffold?
Methodological Answer:
- Sulfonation : Treat the thioether intermediate with mCPBA (meta-chloroperbenzoic acid) in dichloromethane at 0°C to yield sulfones .
- Phosphonate Coupling : Use Michaelis-Arbuzov reactions with triethyl phosphite and alkyl halides under inert atmosphere .
- Characterization : Confirm substitution via ³¹P NMR for phosphonates and X-ray crystallography for sulfones .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
